1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoquinolinol core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted isoquinoline, followed by further functional group transformations to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism by which 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxy-4-phenylisoquinolin-5-ol: Lacks the nitro group, which may result in different biological activities.
1-Methoxy-4-(4-aminophenyl)isoquinolin-5-ol: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
1-Methoxy-4-(4-hydroxyphenyl)isoquinolin-5-ol: The presence of a hydroxyl group instead of a nitro group may affect its solubility and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
656233-96-4 |
---|---|
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
1-methoxy-4-(4-nitrophenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-12-3-2-4-14(19)15(12)13(9-17-16)10-5-7-11(8-6-10)18(20)21/h2-9,19H,1H3 |
InChI-Schlüssel |
PUTSSVGGTPTPNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.